molecular formula C13H12BFO3 B14028482 (2-Fluoro-5-methoxy-[1,1'-biphenyl]-3-yl)boronic acid

(2-Fluoro-5-methoxy-[1,1'-biphenyl]-3-yl)boronic acid

Cat. No.: B14028482
M. Wt: 246.04 g/mol
InChI Key: KQXNLVNDCYTXQN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluoro-5-methoxy-[1,1’-biphenyl]-3-yl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2-fluoro-5-methoxy-[1,1’-biphenyl]-3-yl bromide using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for boronic acids often involve similar catalytic processes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired boronic acid .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of (2-Fluoro-5-methoxy-[1,1’-biphenyl]-3-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which facilitates the transfer of the boron group to the target molecule. In Suzuki-Miyaura cross-coupling reactions, the palladium catalyst coordinates with the boronic acid and the aryl halide, enabling the formation of a new carbon-carbon bond .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Fluoro-5-methoxy-[1,1’-biphenyl]-3-yl)boronic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in the synthesis of complex organic molecules and in applications where precise control over reactivity and selectivity is required .

Properties

Molecular Formula

C13H12BFO3

Molecular Weight

246.04 g/mol

IUPAC Name

(2-fluoro-5-methoxy-3-phenylphenyl)boronic acid

InChI

InChI=1S/C13H12BFO3/c1-18-10-7-11(9-5-3-2-4-6-9)13(15)12(8-10)14(16)17/h2-8,16-17H,1H3

InChI Key

KQXNLVNDCYTXQN-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC(=C1F)C2=CC=CC=C2)OC)(O)O

Origin of Product

United States

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